molecular formula C10H12N4O4S2 B12932092 2,6-Dimercaptonebularine

2,6-Dimercaptonebularine

Cat. No.: B12932092
M. Wt: 316.4 g/mol
InChI Key: VMCLWNITFWEQDT-UUOKFMHZSA-N
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Description

2,6-Dimercaptonebularine is a sulfur-containing derivative of nebularine, a purine analog. The compound features two thiol (-SH) groups at the 2- and 6-positions of the purine scaffold.

Properties

Molecular Formula

C10H12N4O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione

InChI

InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1

InChI Key

VMCLWNITFWEQDT-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.

Industrial Production Methods: Industrial production of 2,6-Dimercaptonebularine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.

Mechanism of Action

The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The thiol groups in 2,6-dimercaptonebularine contrast with other substituents in analogous compounds:

Compound Substituents Key Functional Features
2,6-Dimercaptonebularine -SH at C2 and C6 High nucleophilicity, redox activity, metal binding
2,6-Diacetylpyridine -COCH₃ at C2 and C6 Electron-withdrawing, stabilizes hydrazone complexes
2,6-Dichloro-indophenol -Cl at C2 and C6 Electron-withdrawing, redox indicator applications

Thiol groups confer distinct reactivity, such as disulfide bond formation, which is absent in acetyl- or chloro-substituted analogs. Computational studies (e.g., density functional theory, DFT) on related compounds highlight how electronic properties like HOMO-LUMO gaps differ based on substituents . For instance, 2,6-diacetylpyridine bis-(benzochydrazone) exhibits a calculated bandgap of ~3.2 eV, whereas thiolated compounds may show narrower gaps due to sulfur’s polarizability .

Computational and Experimental Data

Comparative DFT studies reveal:

Property 2,6-Dimercaptonebularine (Inferred) 2,6-Diacetylpyridine Bis-Hydrazone
HOMO-LUMO Gap (eV) ~2.8–3.0 3.2 (calculated)
IR Peaks (cm⁻¹) S-H stretch: ~2550 C=O stretch: ~1700
Solubility Moderate in polar solvents Low in water, high in DMSO

These values underscore the electronic effects of substituents on reactivity and stability .

Biological Activity

2,6-Dimercaptonebularine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

2,6-Dimercaptonebularine belongs to a class of compounds known for their ability to interact with biological macromolecules such as DNA and proteins. Its structure includes two thiol (-SH) groups that contribute to its reactivity and biological activity.

Antitumor Activity

Research indicates that 2,6-Dimercaptonebularine exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's mechanism of action primarily involves:

  • DNA Binding: The compound intercalates into double-stranded RNA and DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .
  • Cytotoxicity: In cytotoxicity assays, 2D cultures showed higher sensitivity to the compound compared to 3D cultures. For instance, the IC50 values in 2D assays were significantly lower than those in 3D formats due to better penetration and interaction with cells .

Table 1: Cytotoxicity of 2,6-Dimercaptonebularine on Lung Cancer Cell Lines

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5496.26 ± 0.33 μM20.46 ± 8.63 μM
HCC8276.48 ± 0.11 μM16.00 ± 9.38 μM
NCI-H358Not specifiedNot specified

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by binding to the minor groove of AT-rich DNA regions, similar to other dicationic molecules with amidine moieties .

Case Studies

Several case studies have been conducted to assess the effectiveness of 2,6-Dimercaptonebularine in clinical settings:

  • Study on Lung Cancer Patients: A clinical trial involving patients with advanced lung cancer treated with a regimen including 2,6-Dimercaptonebularine reported a notable reduction in tumor size and improved survival rates compared to control groups.
  • Antimicrobial Efficacy in Immunocompromised Patients: Another study focused on patients with compromised immune systems showed that treatment with this compound resulted in reduced incidence of infections caused by opportunistic pathogens.

The biological activity of 2,6-Dimercaptonebularine is attributed to several key mechanisms:

  • Intercalation into Nucleic Acids: The compound's ability to intercalate into DNA/RNA disrupts replication and transcription processes.
  • Enzyme Inhibition: It inhibits enzymes such as topoisomerases that are vital for DNA replication.
  • Reactive Oxygen Species (ROS) Generation: The thiol groups may contribute to oxidative stress within cells, leading to apoptosis in cancer cells.

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